Dehydroandrographolide succinate
Overview
Description
Dehydroandrographolide succinate (DAS) is a compound extracted from the herbal medicine Andrographis paniculata (Burm f) Nees . It is widely used for the treatment of viral pneumonia and viral upper respiratory tract infections due to its immunostimulatory, anti-infective, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of DAS has been explored using NMR and other techniques . It contains a total of 76 bonds, including 40 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 8 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic carboxylic acids, and 3 esters .
Scientific Research Applications
Pharmacological Properties and Clinical Applications
Dehydroandrographolide succinate (DAS), a derivative of andrographolide from Andrographis paniculata, exhibits a range of pharmacological properties including anti-inflammatory, antibacterial, antiviral, and antitumor effects, as well as the potential to regulate immunity and treat cardiovascular and cerebrovascular diseases. It is also known for its liver and gallbladder protection capabilities (Yu Yan, L. Fang, & G. Du, 2018).
Antithrombotic Effects
DAS has been shown to inhibit platelet aggregation and enhance antithrombin III activity, thus exerting antithrombotic effects. These findings indicate its potential utility in thromboprophylaxis treatment, presenting a safer alternative to aspirin for this purpose (Bowen Yin et al., 2022).
Treatment of Respiratory Conditions
DAS has demonstrated efficacy in treating capillary bronchitis, showing higher effectiveness compared to control treatments (T. Jun, 2012). Additionally, it has been used successfully in the treatment of infantile autumn diarrhea and hand, foot, and mouth disease in children, indicating its broader application in pediatric respiratory and gastrointestinal conditions (Ga-Yul Min, 2013); (Mao Ying, 2009).
Pharmacokinetics and Drug Delivery
Studies have focused on the pharmacokinetics and tolerance of DAS, revealing its nonlinear characteristics and suggesting the need for multiple small doses in clinical regimens to ensure effective concentration (Qian Chen et al., 2012). Additionally, the comparison of pulmonary availability and anti-inflammatory effect of DAS via intratracheal and intravenous administration provides insights into more effective drug delivery methods (Chen Wei-ya et al., 2020).
Synthesis and Quality Control
Efficient methods for the synthesis and quality control of DAS have been developed, such as microwave-assisted synthesis and high-performance liquid chromatography (HPLC) techniques, which ensure high purity and yield (Xinjie Luo et al., 2009); (Huang Jin, 2009).
properties
IUPAC Name |
4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKMAIVPFVDNU-GPTWTFMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026359 | |
Record name | Dehydroandrographolide succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroandrographolide succinate | |
CAS RN |
786593-06-4 | |
Record name | Dehydroandrographolide succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroandrographolide succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.